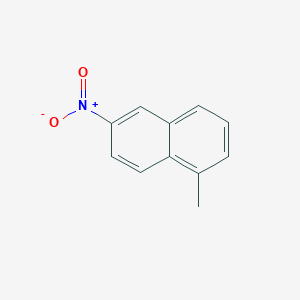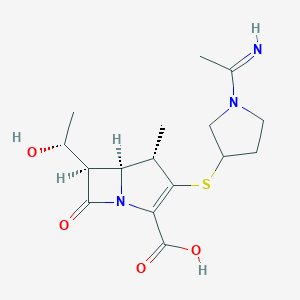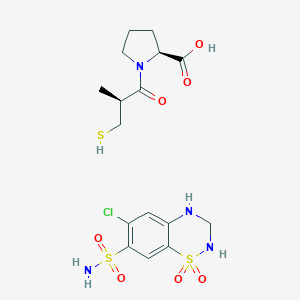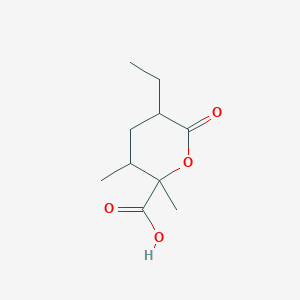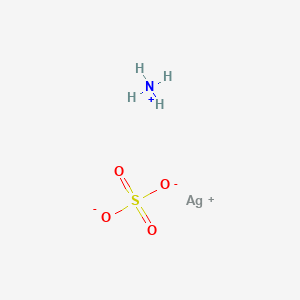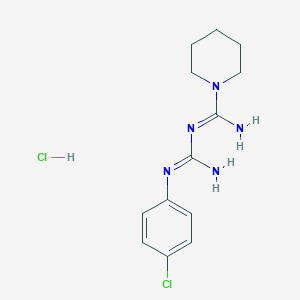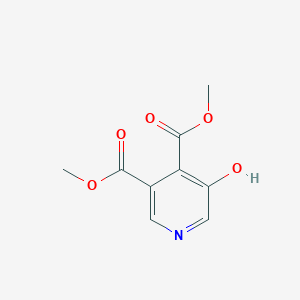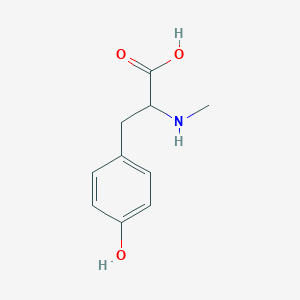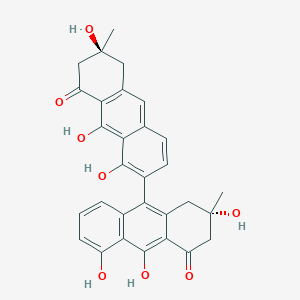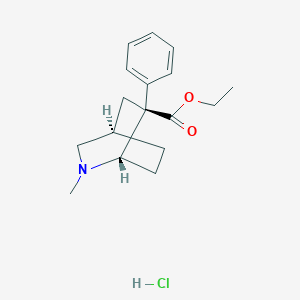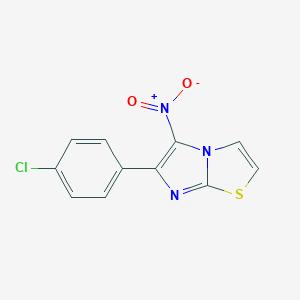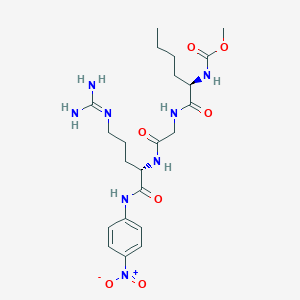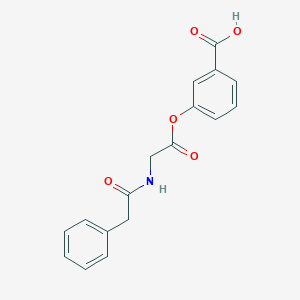
3-(((Phenylacetyl)glycyl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Phenylacetyl)glycyl)oxy)benzoic acid, commonly known as PGBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
PGBA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, PGBA has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, PGBA has been studied for its potential use as a plant growth regulator, as it has been shown to enhance plant growth and yield. In environmental science, PGBA has been studied for its potential use in wastewater treatment, as it has been shown to effectively remove heavy metals from contaminated water.
Mechanism Of Action
The mechanism of action of PGBA is not fully understood, but it is believed to act through various pathways in the body. One proposed mechanism is that PGBA inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. PGBA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer development.
Biochemical And Physiological Effects
PGBA has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, enhance plant growth and yield, and remove heavy metals from contaminated water. PGBA has also been shown to have antioxidant and antimicrobial properties.
Advantages And Limitations For Lab Experiments
One advantage of using PGBA in lab experiments is its versatility, as it has potential applications in various fields. It is also relatively easy to synthesize and purify. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. PGBA is also relatively expensive compared to other compounds that have similar effects.
Future Directions
There are several future directions for PGBA research. One direction is to further investigate its potential applications in medicine, particularly in cancer treatment. Another direction is to explore its potential use as a plant growth regulator in agriculture. Additionally, further research is needed to fully understand the mechanism of action of PGBA and to optimize its use in lab experiments. Finally, there is potential for PGBA to be used in environmental science, particularly in the development of new wastewater treatment methods.
Synthesis Methods
PGBA can be synthesized through a multi-step process that involves the reaction of phenylacetic acid with glycine, followed by the reaction of the resulting compound with salicylic acid. The final product is then purified using various techniques, such as recrystallization and column chromatography.
properties
CAS RN |
108695-68-7 |
|---|---|
Product Name |
3-(((Phenylacetyl)glycyl)oxy)benzoic acid |
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-[2-[(2-phenylacetyl)amino]acetyl]oxybenzoic acid |
InChI |
InChI=1S/C17H15NO5/c19-15(9-12-5-2-1-3-6-12)18-11-16(20)23-14-8-4-7-13(10-14)17(21)22/h1-8,10H,9,11H2,(H,18,19)(H,21,22) |
InChI Key |
YVDBYFABAPNOIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC2=CC=CC(=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC2=CC=CC(=C2)C(=O)O |
Other CAS RN |
108695-68-7 |
synonyms |
3-(((phenylacetyl)glycyl)oxy)benzoic acid PhAcGlcOB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



